Methyl 2-fluoroacrylate
Overview
Description
Methyl 2-fluoroacrylate is a chemical compound classified as an acrylate ester. Its systematic name is methyl 2-fluoroprop-2-enoate, and it has the molecular formula C4H5FO2 with a molecular weight of 104.08 g/mol . This compound is a transparent liquid with a density of 1.114 g/mL at 20°C, a melting point of -42°C, and a boiling point of 91°C at 750 mmHg . This compound is slightly soluble in water and has a refractive index of 1.39 at 20°C . It is used in industrial chemistry to produce acrylate polymers with mechanical and optical properties .
Preparation Methods
The synthesis of methyl 2-fluoroacrylate can be achieved through various methods. One common method involves the reaction of methyl 3-chloro-2-fluoropropionate with tribasic sodium phosphate in the presence of N-methylpyrrolidine at 150°C . The reaction mixture is heated, and the product is distilled to obtain this compound as a colorless liquid with a high yield .
Another method involves the use of hydrofluorination agents to convert alkyl propiolate compounds into fluoroacrylate compounds . This process is catalyzed and involves specific reaction conditions to ensure the efficient production of this compound .
Chemical Reactions Analysis
Methyl 2-fluoroacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other substituents.
Polymerization: This compound is used in the polymerization process to create acrylate polymers with unique properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-fluoroacrylate has a wide range of applications in scientific research:
Synthesis of Novel Compounds: It serves as a key starting material in the synthesis of novel compounds, such as fluorinated analogues of naturally occurring compounds.
Development of Fluorinated Polymers: It is crucial in the field of polymer chemistry, particularly in the anionic polymerization of fluorine-containing vinyl monomers. This helps create polymers with unique properties.
Fluorinated Nanoparticles for Molecular Delivery: Research has shown that increasing fluorine content in polyacrylate nanoparticles results in changes in drug carrier properties, making it valuable for molecular delivery applications.
Mechanism of Action
The mechanism of action of methyl 2-fluoroacrylate involves its interaction with specific molecular targets and pathways. As an acrylate ester, it can participate in polymerization reactions, forming polymers with distinct mechanical and optical properties . The fluorine atom in its structure enhances its reactivity and stability, making it suitable for various industrial applications .
Comparison with Similar Compounds
Methyl 2-fluoroacrylate can be compared with other similar compounds, such as:
Methyl acrylate: Unlike this compound, methyl acrylate does not contain a fluorine atom, which affects its reactivity and properties.
Ethyl α-fluoroacrylate: This compound is similar but has an ethyl group instead of a methyl group, leading to differences in its chemical behavior and applications.
This compound is unique due to the presence of the fluorine atom, which imparts distinct properties and reactivity compared to other acrylate esters .
Properties
IUPAC Name |
methyl 2-fluoroprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJVAOTIOAZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
Record name | Methyl 2-fluoroacrylate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_2-fluoroacrylate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31344-36-2 | |
Record name | 2-Propenoic acid, 2-fluoro-, methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31344-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80382134 | |
Record name | methyl 2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2343-89-7 | |
Record name | Methyl 2-fluoro-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2343-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-fluoroacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002343897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-fluoroacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-FLUOROACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6DG2B57G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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